(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol
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Description
(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol, also known as THCTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Cycloheptathiazol exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Researchers explore its potential as a novel antibiotic or antifungal agent. Studies focus on understanding its mechanism of action and optimizing its efficacy .
- Investigations into cycloheptathiazol’s impact on thrombosis and cardiovascular health are ongoing. It may inhibit platelet aggregation and clot formation, making it a candidate for antithrombotic therapies .
- Cycloheptathiazol’s structure suggests potential neuroprotective effects. Researchers study its interactions with neuronal receptors and explore its role in preventing neurodegenerative diseases or promoting neural repair .
- As a unique chemical scaffold, cycloheptathiazol serves as a starting point for designing new compounds. Medicinal chemists modify its structure to create analogs with improved properties, aiming for drug candidates in various therapeutic areas .
- Cycloheptathiazol derivatives may act as peptide mimetics, disrupting protein-protein interactions. These interactions play crucial roles in cellular processes, making cycloheptathiazol relevant for drug design and chemical biology studies .
- Researchers investigate cycloheptathiazol’s electronic properties and its potential as a building block for organic semiconductors. Its π-conjugated system makes it interesting for applications in organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors .
Antimicrobial Agents
Thrombotic Disorders and Cardiovascular Health
Neuropharmacology and Neuroprotection
Chemical Biology and Drug Discovery
Peptide Mimetics and Protein-Protein Interactions
Materials Science and Organic Electronics
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRRWYKJHJXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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